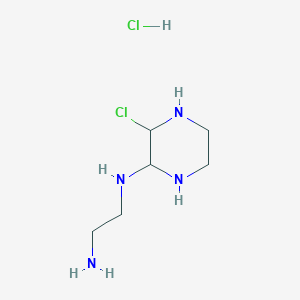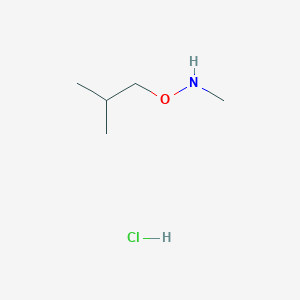![molecular formula C9H8Br2N4O B1405528 6,8-二溴-5-甲基咪唑并[1,2-a]吡啶-2-碳酰肼 CAS No. 1427460-65-8](/img/structure/B1405528.png)
6,8-二溴-5-甲基咪唑并[1,2-a]吡啶-2-碳酰肼
描述
6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural properties. The presence of bromine atoms and a carbohydrazide group in its structure makes it a valuable scaffold for various chemical reactions and potential therapeutic applications.
科学研究应用
6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly for the treatment of infectious diseases such as tuberculosis.
Biological Studies: The compound can be used to study the biological activity of imidazo[1,2-a]pyridine derivatives and their interactions with biological targets.
Material Science: Due to its unique structural properties, it can be used in the development of new materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through multicomponent reactions, condensation reactions, or intramolecular cyclizations.
Carbohydrazide Formation: The carbohydrazide group can be introduced through the reaction of the brominated imidazo[1,2-a]pyridine with hydrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient bromination and carbohydrazide formation .
化学反应分析
Types of Reactions
6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carbohydrazide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine (Br2)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents like sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atoms can lead to the formation of various substituted imidazo[1,2-a]pyridine derivatives .
作用机制
The mechanism of action of 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The bromine atoms and carbohydrazide group play a crucial role in its binding affinity and activity. The compound may inhibit specific enzymes or receptors, leading to its therapeutic effects .
相似化合物的比较
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: Lacks the carbohydrazide group, making it less versatile in certain reactions.
5-Methylimidazo[1,2-a]pyridine: Lacks both bromine atoms, resulting in different chemical reactivity and biological activity.
Uniqueness
6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide is unique due to the presence of both bromine atoms and a carbohydrazide group.
属性
IUPAC Name |
6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2N4O/c1-4-5(10)2-6(11)8-13-7(3-15(4)8)9(16)14-12/h2-3H,12H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGMSKKWLCHJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=NC(=CN12)C(=O)NN)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2,5-dioxopyrrolidin-1-yl) 7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B1405450.png)




![2-[2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1405458.png)
![2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1405459.png)





